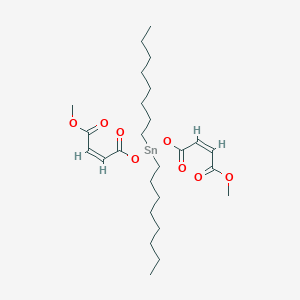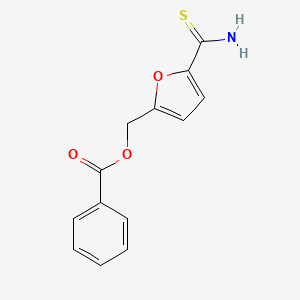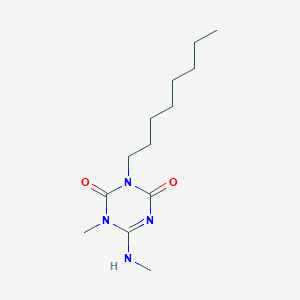
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound features a unique structure with multiple functional groups, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate typically involves the reaction of dioctyl tin oxide with specific organic reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The temperature and solvent used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through distillation or crystallization to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学研究应用
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and other materials, where it acts as a stabilizer and catalyst.
作用机制
The mechanism by which Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific proteins and altering their function. This interaction can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.
相似化合物的比较
Similar Compounds
Tributyltin oxide: Another organotin compound with similar catalytic properties.
Dioctyltin dichloride: Shares structural similarities but differs in its reactivity and applications.
Tetramethyltin: A simpler organotin compound used in different industrial applications.
Uniqueness
Methyl (Z,Z)-8,8-dioctyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate is unique due to its complex structure and the presence of multiple functional groups, which provide it with a wide range of reactivity and potential applications. Its ability to form stable complexes with various molecules makes it particularly valuable in research and industrial applications.
属性
CAS 编号 |
60494-19-1 |
|---|---|
分子式 |
C26H44O8Sn |
分子量 |
603.3 g/mol |
IUPAC 名称 |
4-O-[[(Z)-4-methoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-methyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C8H17.2C5H6O4.Sn/c2*1-3-5-7-8-6-4-2;2*1-9-5(8)3-2-4(6)7;/h2*1,3-8H2,2H3;2*2-3H,1H3,(H,6,7);/q;;;;+2/p-2/b;;2*3-2-; |
InChI 键 |
UAYQUQDGJRIIMK-KYQHOYOTSA-L |
手性 SMILES |
CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OC)(OC(=O)/C=C\C(=O)OC)CCCCCCCC |
规范 SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)

![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)






